
N'-phenylmethanesulfonohydrazide
Descripción general
Descripción
“N’-phenylmethanesulfonohydrazide” is a chemical compound with the molecular formula C7H10N2O2S . It has a molecular weight of 186.23 . The compound is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Physical and Chemical Properties Analysis
“N’-phenylmethanesulfonohydrazide” is a solid compound . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
NTE Inhibition and Promotion of Neuropathy : Phenylmethanesulfonyl fluoride (PMSF), a related compound, enhances the neuropathic response in hens exposed to organophosphates causing delayed polyneuropathy. It also inhibits neuropathy target esterase (NTE), a target for organophosphate-induced delayed polyneuropathy (Osman, Moretto, & Lotti, 1996).
Asymmetric Synthesis of Cyclopropanes : In a study exploring the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, N'-phenylmethanesulfonohydrazide derivatives were found useful for the enantioselective synthesis of functionalized cyclopropanes (Davies et al., 1996).
Synthesis of Phenylmethanesulfonamide Derivatives : A study demonstrated the high reactivity of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide, a related compound, in the alkylation of various organic compounds (Aizina, Levkovskaya, & Rozentsveig, 2012).
Sulfomethylation of Macrocylic Chelates : The sulfomethylation process, involving derivatives of this compound, has been studied for its application in synthesizing mono- and diacetate, phosphonate, and phosphinate derivatives of polyazamacrocycles (van Westrenen & Sherry, 1992).
Protein Unfolding and Thermodynamic Analysis : Phenylmethanesulfonyl chymotrypsin, a derivative, has been studied to evaluate unfolding free energy changes, suggesting its utility in understanding protein dynamics and stability (Bolen & Santoro, 1988).
Catalytic Asymmetric Reductive Amination : Phenylhydrazide, a related compound, was identified as an ideal nitrogen source for reductive amination, contributing to chiral amine synthesis (Chang, Liu, Huang, & Zhang, 2013).
Cycloaddition Reactions with Ketenimines : N-Sulfinylsulfonamides, including derivatives of this compound, have been used in cycloaddition reactions with ketenimines to form various chemical compounds (Minami, Takimoto, & Agawa, 1975).
N-Acylation Reagents Development : Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from this compound, demonstrated their application as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
N’-phenylmethanesulfonohydrazide (PMSH) primarily targets the meso-diaminopimelate (meso-DAP) biosynthesis pathway . This pathway is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall, particularly in Gram-negative bacteria .
Mode of Action
PMSH acts as an inhibitor of the meso-DAP biosynthesis pathway . Specifically, it inhibits the enzyme dihydrodipicolinate synthase (DHDPS) , which is involved in the early steps of the pathway . This inhibition disrupts the production of meso-DAP, thereby affecting the synthesis of peptidoglycan and ultimately compromising the structural integrity of the bacterial cell wall .
Biochemical Pathways
The inhibition of the meso-DAP biosynthesis pathway by PMSH has significant downstream effects. As meso-DAP is a key component of the cross-linking peptide in peptidoglycan, its absence leads to a weakened cell wall, making the bacteria more susceptible to environmental stresses . This can lead to cell lysis and death .
Pharmacokinetics
The compound’s effectiveness against multi-drug resistant acinetobacter baumannii strains suggests it may have favorable bioavailability .
Result of Action
The action of PMSH leads to significant molecular and cellular effects. By inhibiting the meso-DAP biosynthesis pathway, PMSH prevents the formation of a robust peptidoglycan layer, leading to a weakened bacterial cell wall . This results in increased susceptibility to environmental stresses and potential cell death . Furthermore, PMSH has been shown to prevent biofilm formation and disrupt established biofilms in A. baumannii .
Propiedades
IUPAC Name |
N'-phenylmethanesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPFSVMPYHXOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


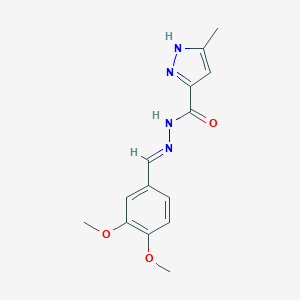
![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B512544.png)
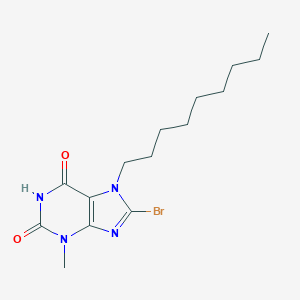

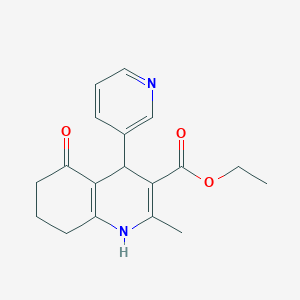
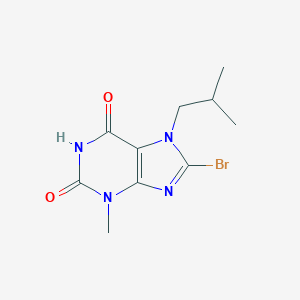
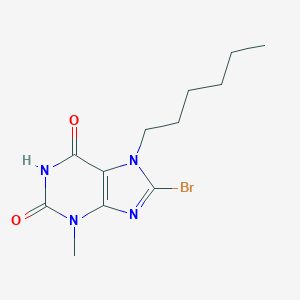
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
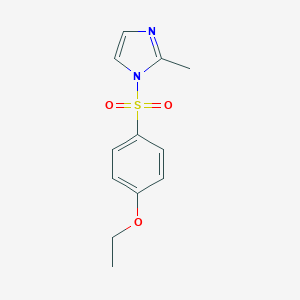
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)

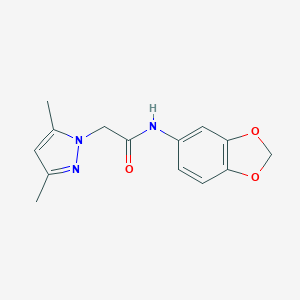
![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)
![4-methoxy-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]benzothiazin-6-one oxime](/img/structure/B512616.png)
